molecular formula C11H10F2O3 B8288015 2-Acetoxymethyl-4,7-difluoro-2,3-dihydrobenzofuran

2-Acetoxymethyl-4,7-difluoro-2,3-dihydrobenzofuran

Cat. No. B8288015
M. Wt: 228.19 g/mol
InChI Key: JTRJGPMAXXXWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06355669B1

Procedure details

4,7-Difluoro-2,3-dihydro-2-hydroxymethylbenzofuran (1.2 g) was dissolved in 6 ml pyridine, then 0.73 ml acetic anhydride was added thereto at 0° C. in a nitrogen stream, and the mixture was stirred at room temperature for 17 hours. The reaction solution was poured into 10% aqueous hydrogen chloride and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and then evaporated. The resulting residue was subjected to silica gel chromatography (developing solvent: 5% ethyl acetate/n-hexane) to give 750 mg 2-acetoxymethyl-4,7-difluoro-2,3-dihydrobenzofuran as a colorless oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2[CH2:8][CH:9]([CH2:11][OH:12])[O:10][C:6]=2[C:5]([F:13])=[CH:4][CH:3]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15].Cl>N1C=CC=CC=1>[C:14]([O:12][CH2:11][CH:9]1[CH2:8][C:7]2[C:2]([F:1])=[CH:3][CH:4]=[C:5]([F:13])[C:6]=2[O:10]1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
FC1=CC=C(C2=C1CC(O2)CO)F
Name
Quantity
6 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C. in a nitrogen stream, and the mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(=O)OCC1OC2=C(C1)C(=CC=C2F)F
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.